(2-Ethylpyridin-4-yl)methanol
Overview
Description
(2-Ethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
- Alcohol (ethanol), which shares some structural similarities with this compound, affects the brain’s neurons in several ways. It alters their membranes, ion channels, enzymes, and receptors. Specifically, alcohol binds directly to receptors for acetylcholine, serotonin, GABA (gamma-aminobutyric acid), and the NMDA receptors for glutamate .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)methanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-ethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2-Ethylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Ethylpyridin-4-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (2-Ethylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (2-Ethylpyridin-4-yl)methanal.
Reduction: (2-Ethylpyridin-4-yl)methane.
Substitution: (2-Ethylpyridin-4-yl)methyl chloride.
Scientific Research Applications
(2-Ethylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
(2-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Propylpyridin-4-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.
(2-Butylpyridin-4-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (2-Ethylpyridin-4-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl counterparts. This uniqueness can be leveraged in designing specific reactions and applications where the ethyl group provides distinct advantages.
Properties
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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